Methyl 1-cyclopentylazetidine-3-carboxylate
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Overview
Description
Methyl 1-cyclopentylazetidine-3-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Scientific Research Applications
Methyl 1-cyclopentylazetidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate typically involves the reaction of cyclopentylamine with ethyl 3-bromopropionate, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopentylazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-cyclohexylazetidine-3-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl 1-cyclopentylazetidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 1-cyclopentylpyrrolidine-3-carboxylate: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
Uniqueness: Methyl 1-cyclopentylazetidine-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its azetidine ring provides a rigid framework that can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-cyclopentylazetidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-11(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDPYTUKIJNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742802 |
Source
|
Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-97-0 |
Source
|
Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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